A Comprehensive Technical Guide to (S)-2-Chloro-1-(3-chlorophenyl)ethanol: Synthesis, Characterization, and Applications in Drug Discovery
A Comprehensive Technical Guide to (S)-2-Chloro-1-(3-chlorophenyl)ethanol: Synthesis, Characterization, and Applications in Drug Discovery
For distribution to researchers, scientists, and drug development professionals.
This guide provides an in-depth technical overview of (S)-2-Chloro-1-(3-chlorophenyl)ethanol, a chiral chlorohydrin that serves as a critical building block in the synthesis of pharmacologically active molecules. With full editorial control, this document is structured to deliver not just procedural steps but also the scientific rationale behind them, ensuring a robust understanding for its application in research and development.
Compound Identification and Physicochemical Properties
(S)-2-Chloro-1-(3-chlorophenyl)ethanol is a chiral secondary alcohol. The "(S)" designation refers to the stereochemical configuration at the carbinol carbon, which is of paramount importance for the biological activity of its downstream derivatives.
| Property | Value | Source |
| CAS Number | 174699-78-6 | |
| Molecular Formula | C₈H₈Cl₂O | [1] |
| Molecular Weight | 191.05 g/mol | [1] |
| Appearance | Colorless to Yellow Liquid | |
| Boiling Point (Predicted) | 284.6 ± 25.0 °C | [2] |
| Density (Predicted) | 1.328 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 12.94 ± 0.20 | [2] |
The Strategic Importance in Pharmaceutical Synthesis
The enantiopurity of active pharmaceutical ingredients (APIs) is a critical determinant of their efficacy and safety. (S)-2-Chloro-1-(3-chlorophenyl)ethanol has emerged as a valuable chiral intermediate, primarily for the synthesis of β₃-adrenergic receptor agonists, a class of drugs investigated for the treatment of type 2 diabetes and obesity.[3][4] Its specific stereoconfiguration is essential for the desired pharmacological activity of the final drug molecule. Additionally, this compound is utilized in the synthetic preparation of benzimidazolyl pyridinones, which act as IGF kinase inhibitors.[5]
Synthesis of (S)-2-Chloro-1-(3-chlorophenyl)ethanol: A Tale of Two Methodologies
The synthesis of this chiral alcohol can be broadly approached via two distinct and effective strategies: biocatalytic asymmetric reduction and chemical asymmetric reduction. The choice between these methods often depends on factors such as scale, cost, and available resources. The common precursor for both routes is the prochiral ketone, 2-chloro-1-(3-chlorophenyl)ethanone.
Biocatalytic Asymmetric Reduction: The Green Chemistry Approach
Biocatalysis, particularly using ketoreductases (KREDs), offers a highly efficient and environmentally benign route to enantiomerically pure alcohols.[6] These enzymes exhibit remarkable stereoselectivity, often yielding the desired enantiomer with high conversion rates and excellent enantiomeric excess (ee).
A representative workflow for the enzymatic reduction is depicted below:
Caption: Workflow for the biocatalytic synthesis of (S)-2-Chloro-1-(3-chlorophenyl)ethanol.
The following protocol is adapted from a similar synthesis of (S)-2-chloro-1-(3-hydroxyphenyl)ethanol and serves as a robust starting point.[7]
-
Reaction Setup: In a temperature-controlled vessel, prepare a biphasic system with a phosphate buffer (e.g., 100 mM, pH 7.0) and a water-immiscible organic solvent (e.g., isopropanol) in a 1:1 volume ratio.
-
Addition of Reactants:
-
Dissolve the substrate, 2-chloro-1-(3-chlorophenyl)ethanone, in the isopropanol to a final concentration of 1-400 g/L.
-
Add the ketoreductase enzyme powder (5-25 g/L) or whole cells containing the overexpressed enzyme (20-90 g/L).
-
Add the cofactor, typically NADP⁺ or NAD⁺ (0.02-0.2 g/L). Isopropanol often serves as the sacrificial co-substrate for cofactor regeneration.
-
-
Reaction Conditions:
-
Maintain the reaction temperature between 24-45 °C.
-
Stir the mixture vigorously to ensure adequate mixing of the phases.
-
Monitor the reaction progress using TLC or HPLC. The reaction time typically ranges from 5 to 36 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by vacuum distillation.[8]
-
Chemical Asymmetric Reduction: The Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral alcohols.[9][10][11] This reaction employs a chiral oxazaborolidine catalyst in the presence of a borane source.
Caption: Simplified mechanism of the CBS reduction for the synthesis of the target molecule.
-
Catalyst Preparation (in situ): In a flame-dried, inert atmosphere (e.g., argon) flask, dissolve the (S)-CBS catalyst (5-10 mol%) in anhydrous THF.
-
Reaction Initiation: Cool the catalyst solution to 0 °C and slowly add the borane source (e.g., 1.0 M BH₃·THF, 1.0-1.5 equivalents).
-
Substrate Addition: Slowly add a solution of 2-chloro-1-(3-chlorophenyl)ethanone in anhydrous THF to the reaction mixture.
-
Reaction Conditions:
-
Maintain the reaction at a low temperature (e.g., 0 °C to room temperature) and stir under an inert atmosphere.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
-
Quenching and Work-up:
-
Carefully quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Add a mild acid (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized (S)-2-Chloro-1-(3-chlorophenyl)ethanol.
Spectroscopic Analysis
-
¹H NMR:
-
Aromatic protons: Multiplets in the range of δ 7.2-7.5 ppm.
-
Methine proton (-CH(OH)-): A triplet or doublet of doublets around δ 4.9-5.1 ppm.
-
Methylene protons (-CH₂Cl): Two doublets of doublets (diastereotopic protons) around δ 3.6-3.8 ppm.
-
Hydroxyl proton (-OH): A broad singlet, the chemical shift of which is concentration-dependent.
-
-
¹³C NMR:
-
Aromatic carbons: Signals between δ 125-145 ppm.
-
Methine carbon (-CH(OH)-): A signal around δ 70-75 ppm.
-
Methylene carbon (-CH₂Cl): A signal around δ 45-50 ppm.
-
Chiral Purity Analysis
The determination of enantiomeric excess is critical and is typically achieved using chiral High-Performance Liquid Chromatography (HPLC).
-
Column Selection: A polysaccharide-based chiral stationary phase (CSP) is often effective. Columns such as Daicel Chiralcel OD-H or Chiralpak AD-H are excellent starting points.[3]
-
Mobile Phase: A normal-phase eluent system, typically a mixture of hexane and a polar modifier like isopropanol or ethanol, is used. A common starting point is a 90:10 (v/v) mixture of hexane:isopropanol.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs, such as 254 nm or 220 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers (A₁ and A₂) using the formula: ee (%) = [|A₁ - A₂| / (A₁ + A₂)] x 100.
Application in Drug Development: The β₃-Adrenergic Receptor Agonist Pathway
(S)-2-Chloro-1-(3-chlorophenyl)ethanol is a key precursor for β₃-adrenergic receptor agonists. These agonists are being investigated for their therapeutic potential in metabolic diseases.
The β₃-adrenergic receptor is predominantly expressed in adipose tissue. Its activation leads to a cascade of events that ultimately increase energy expenditure.
Caption: Signaling pathway of a β₃-adrenergic receptor agonist in an adipocyte.
Activation of the β₃-adrenergic receptor by an agonist initiates a G-protein-coupled signaling cascade, leading to the activation of adenylyl cyclase.[4] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates and activates hormone-sensitive lipase (HSL), the enzyme responsible for the hydrolysis of triglycerides into free fatty acids and glycerol. This process, known as lipolysis, coupled with an increase in thermogenesis via uncoupling protein 1 (UCP1), contributes to increased energy expenditure, which is beneficial for weight management and improving insulin sensitivity.[4][14]
Safety and Handling
The racemic mixture, 2-Chloro-1-(3-chloro-phenyl)-ethanol, is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
(S)-2-Chloro-1-(3-chlorophenyl)ethanol is a strategically important chiral intermediate in modern drug discovery. Its synthesis, which can be achieved with high enantioselectivity through both biocatalytic and chemical methods, underscores the advancements in asymmetric synthesis. A thorough understanding of its properties, synthesis, and analytical characterization is crucial for researchers and scientists working on the development of novel therapeutics, particularly in the metabolic disease area.
References
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Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551-5553. [Link]
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Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]
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Wikipedia. Corey–Itsuno reduction. [Link]
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Chemsrc. (S)-2-CHLORO-1-(3-CHLORO-PHENYL)-ETHNOL | CAS#:174699-78-6. [Link]
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Pharmaffiliates. 2-Chloro-1-(3-chloro-phenyl)-ethanol | CAS No : 106262-93-5. [Link]
- Google Patents. CN109576313B - Method for preparing (S) -2-chloro-1- (3-hydroxyphenyl) ethanol.
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Ghorbani, M., & Claus, T. H. (1997). Mechanisms of the antidiabetic effects of the beta 3-adrenergic agonist CL-316243 in obese Zucker-ZDF rats. American Journal of Physiology-Endocrinology and Metabolism, 272(5), E841-E853. [Link]
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Ni, Y., & Xu, J. H. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 910237. [Link]
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Archavaleta, P., et al. (2018). Origins of stereoselectivity in evolved ketoreductases. Proceedings of the National Academy of Sciences, 115(38), 9469-9474. [Link]
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Wirth, T. (2005). Beta3-adrenergic agonist. Wikipedia. [Link]
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St-Onge, M. P., & Gallagher, D. (2016). The β3-adrenergic receptor agonist mirabegron improves glucose homeostasis in obese humans. Journal of Clinical Investigation, 126(5), 1931-1939. [Link]
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van Straten, N. C., & Elzinga, P. H. (2001). Development of beta 3-adrenoceptor agonists for the treatment of obesity and diabetes--an update. Drug discovery today, 6(12), 624-633. [Link]
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